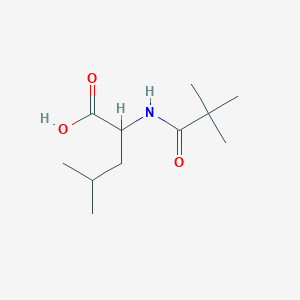![molecular formula C18H18N2S B7792500 4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}aniline](/img/structure/B7792500.png)
4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}aniline is a complex organic compound that features a thiazole ring substituted with an aniline group and a propan-2-ylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Substitution with Aniline: The thiazole ring is then subjected to a nucleophilic substitution reaction with aniline, forming the thiazole-aniline structure.
Introduction of the Propan-2-ylphenyl Group: The final step involves the Friedel-Crafts alkylation of the thiazole-aniline compound with isopropylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the thiazole ring or the aniline group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole or aniline derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}phenol: Similar structure but with a phenol group instead of an aniline group.
4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}methanol: Similar structure but with a methanol group instead of an aniline group.
4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzoic acid: Similar structure but with a benzoic acid group instead of an aniline group.
Uniqueness
4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}aniline is unique due to its combination of a thiazole ring, aniline group, and propan-2-ylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development in various fields.
Propiedades
IUPAC Name |
4-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-12(2)13-3-5-14(6-4-13)17-11-21-18(20-17)15-7-9-16(19)10-8-15/h3-12H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXCDUFIBHFWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
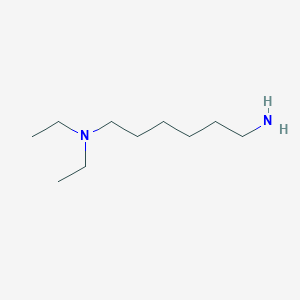
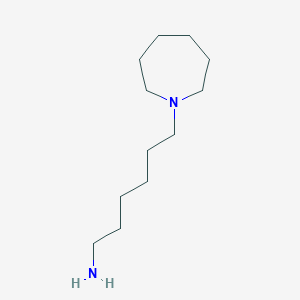
![2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine](/img/structure/B7792437.png)
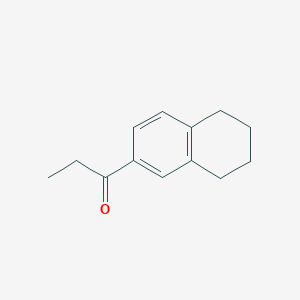
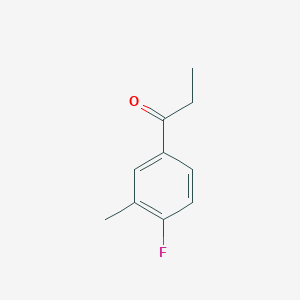
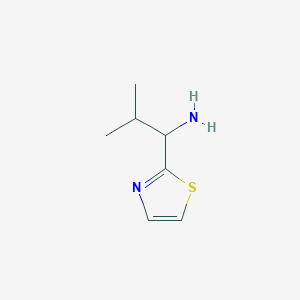

![4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792495.png)
![4-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792505.png)
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792514.png)
![4-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B7792517.png)
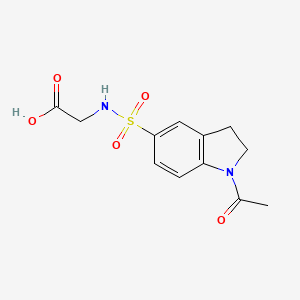
![2-[[2-(4-Methoxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7792527.png)
